molecular formula C12H13BrN2O3 B13628979 methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate

methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate

Cat. No.: B13628979
M. Wt: 313.15 g/mol
InChI Key: YLZLKGRFPFTVQI-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.

    Bromination: The indole core is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Methoxylation: The brominated indole is then methoxylated at the 5-position using a methoxylating agent such as sodium methoxide in methanol.

    Amination: The resulting compound undergoes amination at the 2-position using an amine source such as ammonia or an amine derivative.

    Esterification: Finally, the compound is esterified to form the methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

    Coupling: Palladium catalyst in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Corresponding oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

    Coupling: Coupled products with extended carbon chains.

Scientific Research Applications

Methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(4-chloro-5-methoxy-1H-indol-3-yl)acetate
  • Methyl 2-amino-2-(4-fluoro-5-methoxy-1H-indol-3-yl)acetate
  • Methyl 2-amino-2-(4-iodo-5-methoxy-1H-indol-3-yl)acetate

Uniqueness

Methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate is unique due to the presence of the bromine atom at the 4-position, which can influence its reactivity and biological activity. The methoxy group at the 5-position also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C12H13BrN2O3

Molecular Weight

313.15 g/mol

IUPAC Name

methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate

InChI

InChI=1S/C12H13BrN2O3/c1-17-8-4-3-7-9(10(8)13)6(5-15-7)11(14)12(16)18-2/h3-5,11,15H,14H2,1-2H3

InChI Key

YLZLKGRFPFTVQI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC=C2C(C(=O)OC)N)Br

Origin of Product

United States

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